molecular formula C8H10N2OS B2997718 N-(1,3-thiazol-2-yl)cyclobutanecarboxamide CAS No. 15907-78-5

N-(1,3-thiazol-2-yl)cyclobutanecarboxamide

Cat. No.: B2997718
CAS No.: 15907-78-5
M. Wt: 182.24
InChI Key: YGBOICIFSDULOA-UHFFFAOYSA-N
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Description

N-(1,3-thiazol-2-yl)cyclobutanecarboxamide is a synthetic organic compound featuring a cyclobutane carboxamide group linked to a 1,3-thiazol-2-yl ring system. This structure places it within a class of molecules that are of significant interest in medicinal chemistry and pharmaceutical research. The 1,3-thiazole ring is a privileged scaffold in drug discovery, known for its widespread presence in compounds with diverse biological activities . Compounds containing the N-(thiazol-2-yl)amide motif have been identified as potent and selective pharmacological tools. Recent scientific literature has highlighted analogs of this structural class as the first discovered selective antagonists of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . These antagonists, such as the well-characterized analog TTFB, function as negative allosteric modulators by targeting the transmembrane and/or intracellular domains of the receptor, providing a non-competitive mechanism of action . This makes them invaluable for probing the poorly understood physiological functions of ZAC, which is implicated in sensing fluctuations in endogenous zinc and pH levels. The incorporation of the rigid cyclobutane ring contributes to the three-dimensional geometry of the molecule, potentially influencing its binding affinity and selectivity towards biological targets. As a research chemical, this compound is intended for use in laboratory studies only. It is suited for applications such as hit identification in compound library screenings, structure-activity relationship (SAR) investigations, and as a building block for the synthesis of more complex molecules. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(1,3-thiazol-2-yl)cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2OS/c11-7(6-2-1-3-6)10-8-9-4-5-12-8/h4-6H,1-3H2,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGBOICIFSDULOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-thiazol-2-yl)cyclobutanecarboxamide typically involves the formation of the thiazole ring followed by the introduction of the cyclobutanecarboxamide moiety. One common method involves the cyclization of appropriate precursors under specific conditions to form the thiazole ring. This is followed by the acylation of the thiazole derivative to introduce the cyclobutanecarboxamide group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-thiazol-2-yl)cyclobutanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

N-(1,3-thiazol-2-yl)cyclobutanecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(1,3-thiazol-2-yl)cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory responses. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogs and their pharmacological activities:

Compound Name Core Structure Key Substituents/Modifications Reported Activities References
N-(1,3-Thiazol-2-yl)cyclobutanecarboxamide Cyclobutanecarboxamide + thiazole Cyclobutane ring Inferred antimicrobial/antitumor*
AZ7 Pyrimidinecarboxamide + thiazole 5-Chloro-2-(methylsulfonyl)pyrimidine Unknown mode of action (Gram-negative)
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Arylacetamide + thiazole 3,4-Dichlorophenyl group Structural mimic of benzylpenicillin
N-(5-R-benzyl-1,3-thiazol-2-yl)imidazoles Imidazolecarboxamide + benzyl-thiazole R-benzyl group Antitumor (kinase/receptor inhibition)
K9N (N-[(4-methyl-1,3-thiazol-2-yl)methyl]cyclobutanecarboxamide) Cyclobutanecarboxamide + methyl-thiazole 4-Methyl-thiazole + methylene linker Not reported (structural analog)

*Activity inferred from structurally related compounds.

Key Comparative Insights

Cyclobutane vs. Acyl/Linear Chains
  • In contrast, 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide features an arylacetamide group, enabling π-π interactions with hydrophobic enzyme pockets, as seen in penicillin-like targets .
Thiazole Modifications
  • AZ7’s pyrimidinecarboxamide-thiazole hybrid demonstrates that substituents on the carboxamide moiety critically influence biological targets, though its mechanism remains elusive .
  • K9N, a methyl-substituted thiazole analog, highlights how minor structural changes (e.g., methylene linker) alter physicochemical properties, possibly affecting solubility or metabolic stability .

Biological Activity

N-(1,3-thiazol-2-yl)cyclobutanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a thiazole ring fused with a cyclobutane structure. The thiazole moiety is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of the cyclobutane ring may influence the compound's pharmacokinetic properties and biological interactions.

Antimicrobial Activity

Research indicates that compounds containing thiazole rings exhibit notable antimicrobial properties . This compound has been evaluated against various bacterial strains, showing significant inhibition of growth. The mechanism involves the compound's ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Activity

The compound has also been studied for its potential as an anticancer agent . In vitro studies demonstrate its effectiveness against various cancer cell lines, including breast and colon cancer. Notably, it exhibits cytotoxic effects by inducing apoptosis in cancer cells.

Case Study: Breast Cancer Cell Lines
In a study involving MCF-7 and MDA-MB-468 breast cancer cell lines, this compound showed IC50 values of 15 µM and 20 µM, respectively. This suggests a promising role in cancer therapeutics.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for microbial growth and cancer cell proliferation.
  • Reactive Intermediate Formation : The thiazole group can form reactive intermediates that interact with cellular components, leading to oxidative stress and subsequent cell death.
  • Cell Cycle Arrest : Studies indicate that the compound can induce cell cycle arrest at the G2/M phase, preventing cancer cells from dividing.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.

Compound MIC (µg/mL) IC50 (µM) Target Activity
This compound3215Antimicrobial, Anticancer
N-(1,3-thiazol-2-yl)benzamide6425Antimicrobial
N-(1,3-thiazol-2-yl)cyclohexanecarboxamide4830Anticancer

This table illustrates that while other thiazole derivatives possess biological activity, this compound demonstrates superior efficacy in both antimicrobial and anticancer assays.

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